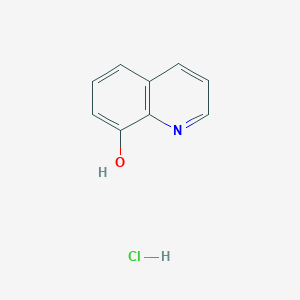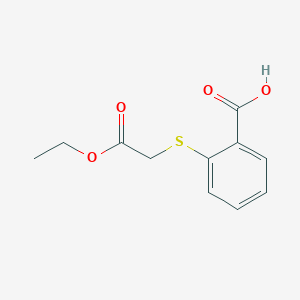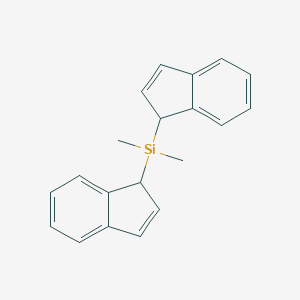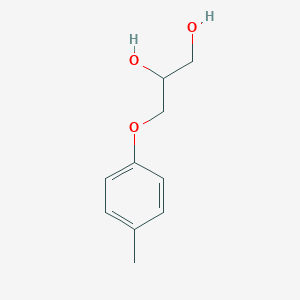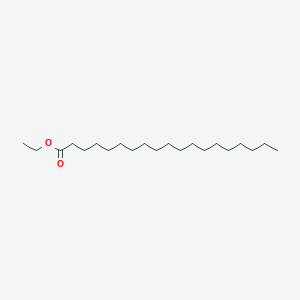
Thiophen-2-ol
Übersicht
Beschreibung
Thiophen-2-ol, also known as thiophenol or thioanisole, is an aromatic compound with the chemical formula C6H5SH. It is a colorless, volatile liquid with a characteristic odor. This compound is an important intermediate in the synthesis of a variety of organic compounds and is used in the manufacture of dyes, flavors, and fragrances. It is also used in the production of pharmaceuticals, pesticides, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Anti-mikrobielle und Anti-Krebs-Wirkstoffe
Thiophen-2-ol-Derivate wurden ausgiebig auf ihre pharmakologischen Eigenschaften untersucht. Sie zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle und antikanker Wirkungen . Beispielsweise haben bestimmte Thiophen-Analoga eine starke antibakterielle Aktivität gegen verschiedene Stämme wie Staphylococcus aureus und Escherichia coli sowie eine antimykotische Aktivität gegen Candida albicans und Aspergillus niger gezeigt. Darüber hinaus haben einige Derivate vielversprechende Ergebnisse in Antikrebs-Aktivitätsassays gegen menschliche Lungenkrebszelllinien gezeigt .
Materialwissenschaft: Korrosionsschutz
Im Bereich der Industriechemie dienen this compound-Derivate als Korrosionsschutzmittel . Ihre Fähigkeit, Schutzschichten auf Metalloberflächen zu bilden, macht sie wertvoll, um die Lebensdauer von Metallbauteilen in Maschinen und Infrastruktur zu verlängern, wodurch Wartungskosten reduziert und Ausfälle verhindert werden.
Organische Halbleiter
This compound ist ein integraler Bestandteil der Synthese von organischen Halbleitern . Diese Materialien sind entscheidend für die Entwicklung von organischen Photovoltaikzellen (OPVs), organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs). Die Fähigkeit des Thiophenrings, aufgrund seines konjugierten Systems den Elektronentransport zu erleichtern, macht ihn zu einem hervorragenden Kandidaten für elektronische Anwendungen.
Organische Feldeffekttransistoren (OFETs)
Insbesondere in OFETs tragen this compound-basierte Verbindungen zur Entwicklung von Hochleistungs-Elektronikbauteilen bei . Sie tragen dazu bei, einen Betrieb bei niedriger Spannung und eine hohe Ladungsträgermobilität zu erreichen, was für die Effizienz und Langlebigkeit von OFETs entscheidend ist.
Organische Leuchtdioden (OLEDs)
In der OLED-Technologie werden this compound-Derivate verwendet, um Emissionschichten zu erzeugen, die Licht erzeugen, wenn ein elektrischer Strom angelegt wird . Diese Verbindungen werden aufgrund ihrer hervorragenden photophysikalischen Eigenschaften wie hoher Fluoreszenzquantenausbeuten und einstellbarer Emissionswellenlängen ausgewählt, die für lebendige Display- und Beleuchtungs
Safety and Hazards
While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.
Wirkmechanismus
Target of Action
Thiophen-2-ol, like other thiophene derivatives, is known to interact with a variety of biological targets. These compounds have been found to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . .
Mode of Action
For instance, some thiophene-based drugs, such as suprofen, act as nonsteroidal anti-inflammatory drugs , while others, like articaine, function as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiophene derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
Action Environment
It is known that the atmospheric oxidation of thiophene can occur, initiated by the hydroperoxyl radical . This suggests that environmental factors such as the presence of certain radicals could potentially influence the action of thiophene derivatives.
Biochemische Analyse
Biochemical Properties
Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
thiophen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMPOCLULGAHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447920 | |
| Record name | Thiophen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17236-58-7 | |
| Record name | Thiophen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

